3-Ethyl-6-methyloctane

Catalog No.
S15146255
CAS No.
62016-22-2
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
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3-Ethyl-6-methyloctane

CAS Number

62016-22-2

Product Name

3-Ethyl-6-methyloctane

IUPAC Name

3-ethyl-6-methyloctane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-5-10(4)8-9-11(6-2)7-3/h10-11H,5-9H2,1-4H3

InChI Key

FTQLPWORENXYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(CC)CC

3-Ethyl-6-methyloctane is an organic compound classified as an alkane, characterized by its saturated hydrocarbon structure. Its molecular formula is C11H24C_{11}H_{24}, indicating it contains a total of 11 carbon atoms and 24 hydrogen atoms. The compound features a straight-chain octane backbone with ethyl and methyl substituents at the 3rd and 6th positions, respectively. This structural arrangement contributes to its unique physical and chemical properties, including its boiling point of approximately 458.9 K (185.8 °C) .

As a saturated hydrocarbon, 3-ethyl-6-methyloctane primarily undergoes reactions typical of alkanes. These include:

  • Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
    C11H24+O2CO2+H2OC_{11}H_{24}+O_2\rightarrow CO_2+H_2O
  • Substitution Reactions: In the presence of halogens, alkanes can undergo free radical substitution reactions, leading to the formation of haloalkanes.
  • Cracking: Under high temperatures or in the presence of catalysts, 3-ethyl-6-methyloctane can be broken down into smaller hydrocarbons.

3-Ethyl-6-methyloctane can be synthesized through several methods:

  • Alkylation: This involves the alkylation of n-octane using ethylene and propylene in the presence of a catalyst.
  • Fractional Distillation: It can also be obtained as a byproduct during the fractional distillation of crude oil or through petroleum refining processes.
  • Synthetic Routes: Advanced synthetic methods may involve multi-step organic synthesis techniques that utilize various reagents to introduce the ethyl and methyl groups at designated positions.

3-Ethyl-6-methyloctane has several structural isomers and related compounds that share similar characteristics. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2-Ethyl-5-methyloctaneC11H24C_{11}H_{24}Different branching pattern; unique physical properties.
4-Ethyl-2-methyloctaneC11H24C_{11}H_{24}Varying position of ethyl and methyl groups; different reactivity.
3-MethylheptaneC8H18C_{8}H_{18}Fewer carbons; simpler structure with different properties.
2,4-DimethylheptaneC9H20C_{9}H_{20}Contains two methyl groups; affects boiling point and stability.

The uniqueness of 3-ethyl-6-methyloctane lies in its specific branching pattern and molecular structure, which influences its physical properties such as boiling point and density compared to other alkanes.

International Union of Pure and Applied Chemistry Conventions for Multi-Substituted Alkanes

The nomenclature of 3-ethyl-6-methyloctane follows established International Union of Pure and Applied Chemistry conventions that ensure systematic and unambiguous naming of organic compounds [2] [6]. The International Union of Pure and Applied Chemistry system for alkanes operates on fundamental principles that prioritize the identification of the longest continuous carbon chain as the parent structure [4] [5]. In the case of 3-ethyl-6-methyloctane, the parent chain consists of eight carbon atoms, establishing octane as the base name [1] [2].

The numbering system employed in International Union of Pure and Applied Chemistry nomenclature requires carbon atoms to be numbered from the end of the chain that provides the lowest possible numbers for substituents [6] [4]. For 3-ethyl-6-methyloctane, numbering from the left terminus yields positions 3 and 6 for the substituents, whereas numbering from the right would result in positions 3 and 6 from the opposite direction [5]. The current numbering scheme provides the optimal locant assignment according to International Union of Pure and Applied Chemistry guidelines [9] [10].

Substituent identification and naming follow systematic protocols where alkyl groups are derived from their corresponding alkanes by replacing the suffix "-ane" with "-yl" [6] [4]. The ethyl substituent (C₂H₅) originates from ethane, while the methyl substituent (CH₃) derives from methane [2] [5]. These substituents are then positioned according to their carbon number locations within the parent octane chain [4] [11].

PropertyValue
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol
Carbon Atoms11
Hydrogen Atoms24
Chemical Abstract Service Number62016-22-2
International Union of Pure and Applied Chemistry Name3-ethyl-6-methyloctane
Simplified Molecular Input Line Entry SystemCCC(C)CCC(CC)CC
International Chemical Identifier KeyFTQLPWORENXYAZ-UHFFFAOYSA-N

The International Union of Pure and Applied Chemistry naming protocol for multi-substituted alkanes requires specific formatting conventions [10]. Locant numbers are separated from substituent names by hyphens, multiple substituents are separated by commas when of the same type, and different substituents are listed alphabetically [5] [9]. In 3-ethyl-6-methyloctane, the ethyl group precedes the methyl group alphabetically, resulting in the final systematic name [6] [11].

Rule NumberRule DescriptionApplication in 3-Ethyl-6-methyloctane
1Identify the longest continuous carbon chainOctane chain (8 carbons) is the longest continuous chain
2Number the chain to give substituents the lowest possible numbersNumbering from left gives positions 3 and 6 for substituents
3Identify and name all substituents using alkyl group nomenclatureEthyl group at position 3, methyl group at position 6
4Use multiplying prefixes for identical substituentsNo identical substituents present
5List substituents in alphabetical orderEthyl comes before methyl alphabetically
6Combine locants, substituents, and parent chain nameFinal name: 3-ethyl-6-methyloctane

Comparative Analysis of Substituent Prioritization Methodologies

Substituent prioritization in alkane nomenclature involves multiple methodologies that ensure consistent and logical naming conventions [4] [5]. The alphabetical ordering system represents the primary method for arranging different substituents within compound names [12] [11]. This methodology dictates that substituents are listed in alphabetical order based on their root names, regardless of their positional numbers or the presence of multiplying prefixes [5] [9].

The numerical locant assignment methodology focuses on providing the lowest possible numbers to substituents collectively [4] [10]. This approach requires systematic evaluation of numbering schemes from both termini of the parent chain to determine which arrangement yields the smallest set of locant numbers [5] [9]. When multiple numbering schemes produce identical lowest numbers, alphabetical priority serves as the determining factor [11] [10].

Chain length priority methodology establishes the longest continuous carbon chain as the parent structure [4] [13]. This fundamental principle ensures that the most extensive carbon framework serves as the naming foundation, with shorter chains treated as substituents [5] [11]. In cases where multiple chains of equal length exist, the chain bearing the greatest number of substituents receives priority [9] [10].

MethodologyPrincipleApplication Example
Alphabetical OrderingSubstituents arranged alphabetically by nameEthyl precedes methyl in 3-ethyl-6-methyloctane
Numerical Locant AssignmentLowest possible numbers assigned to substituentsPosition 3 and 6 rather than 3 and 5 from opposite end
Chain Length PriorityLongest carbon chain serves as parent structureEight-carbon octane chain selected over shorter alternatives
Functional Group PriorityFunctional groups take precedence over alkyl groupsNot applicable (alkane contains no functional groups)
Branching Complexity AssessmentMore highly substituted chains preferred as parentSingle substitution pattern allows clear parent chain identification

Functional group priority methodology applies when compounds contain functional groups alongside alkyl substituents [14] [15]. Although 3-ethyl-6-methyloctane contains only alkyl substituents, this methodology becomes crucial in more complex molecules where functional groups must be identified and prioritized according to established hierarchies [14] [10]. The absence of functional groups in this compound simplifies the naming process to focus exclusively on alkyl substituent arrangement [4] [5].

Branching complexity assessment methodology evaluates the degree of substitution when multiple potential parent chains exist [4] [9]. This approach favors chains with more substituents over those with fewer, ensuring that the most structurally complex framework serves as the parent structure [5] [10]. In 3-ethyl-6-methyloctane, the clear identification of the octane backbone eliminates ambiguity in parent chain selection [13] [11].

Computational Approaches to Structural Isomer Verification

Computational methods for structural isomer verification encompass diverse approaches ranging from quantum mechanical calculations to graph-based enumeration algorithms [7] [8]. Quantum chemical calculations represent the most accurate computational approach for structural analysis, utilizing advanced software packages such as Gaussian, ORCA, and Molpro [8] [16]. These methods solve the Schrödinger equation to determine molecular properties and verify structural integrity with high precision [8] [17].

Molecular mechanics simulations provide an alternative computational approach that employs classical force fields to model molecular behavior [18] [17]. Software packages including AMBER, CHARMM, and GROMACS utilize empirical parameters to simulate molecular systems efficiently [8] [19]. These methods offer moderate accuracy while requiring significantly less computational resources than quantum mechanical approaches [18] [17].

Density functional theory represents a quantum mechanical method that balances accuracy with computational efficiency [8] [16]. This approach utilizes electron density rather than wave functions to describe molecular systems, making it particularly suitable for larger molecules such as 3-ethyl-6-methyloctane [8] [17]. Density functional theory calculations can verify structural parameters and energetic properties with high reliability [16] [17].

MethodSoftware/ToolsAccuracyComputational Cost
Quantum Chemical CalculationsGaussian, ORCA, MolproHigh (>99%)High
Molecular Mechanics SimulationsAMBER, CHARMM, GROMACSModerate (90-95%)Moderate
Density Functional TheoryGaussian, ORCA, VASPHigh (>98%)High
Graph-Based EnumerationMOLGEN, DENDRAL, AEGISExact (100%)Low
Machine Learning ApproachesRDKit, ChemProp, DeepChemVariable (80-95%)Low-Moderate
Combinatorial AlgorithmsCustom algorithms, QUBO formulationsExact (100%)Low-Moderate

Graph-based enumeration methods utilize mathematical algorithms to systematically generate and verify molecular structures [7] [20]. Classical software packages such as MOLGEN, DENDRAL, and AEGIS employ these approaches to enumerate all possible isomers for a given molecular formula [20] [21]. These methods provide exact results with minimal computational overhead, making them particularly valuable for comprehensive isomer analysis [7] [20].

Machine learning approaches represent emerging computational methodologies that leverage artificial intelligence algorithms for structural verification [8]. Software frameworks including RDKit, ChemProp, and DeepChem employ neural networks and other machine learning techniques to predict molecular properties and verify structural assignments [8]. These methods offer variable accuracy depending on training data quality and algorithm sophistication [8].

Combinatorial algorithms, including quadratic unconstrained binary optimization formulations, provide systematic approaches to isomer enumeration [7] [20]. These methods can be implemented on both classical and quantum computing platforms, offering scalable solutions for large-scale isomer analysis [7] [20]. Recent developments in quantum isomer search procedures demonstrate the potential for enhanced computational efficiency in structural verification tasks [7] [20].

Compound NameInternational Union of Pure and Applied Chemistry NameBranching PatternStructural Type
3-Ethyl-6-methyloctane3-ethyl-6-methyloctaneTwo different alkyl substituents on octaneDisubstituted octane
2-Methyldecane2-methyldecaneSingle methyl substituent on decaneMonosubstituted decane
4-Methyldecane4-methyldecaneSingle methyl substituent on decaneMonosubstituted decane
2,2-Dimethylnonane2,2-dimethylnonaneTwo methyl substituents on same carbon of nonaneGeminal disubstituted nonane
2,8-Dimethylnonane2,8-dimethylnonaneTwo methyl substituents on different carbons of nonaneTerminal-internal disubstituted nonane
3,3-Dimethylnonane3,3-dimethylnonaneTwo methyl substituents on same carbon of nonaneGeminal disubstituted nonane

XLogP3

5.6

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

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